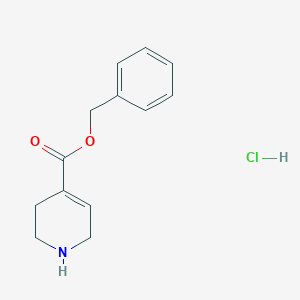![molecular formula C22H25ClN2O4 B2646426 2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921563-12-4](/img/structure/B2646426.png)
2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a chlorophenoxy group, a tetrahydrobenzo[b][1,4]oxazepin ring, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting biological activities, but without specific studies, it’s hard to predict what those might be .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydrobenzo[b][1,4]oxazepin ring, which would likely impart a certain degree of rigidity to the molecule. The chlorophenoxy and acetamide groups would be expected to be in a planar arrangement due to the sp2 hybridization of their respective central atoms .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the chlorophenoxy and acetamide groups. The chlorine atom in the chlorophenoxy group could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the chlorophenoxy and acetamide groups. For example, the compound is likely to have a relatively high molecular weight and may have limited solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research on derivatives and analogs of complex acetamides and oxazepines has been a focus area, given their potential biological activities. For instance, compounds synthesized from similar structures have been evaluated for antitumor, antiallergic, and antimicrobial activities. These compounds, including benzothiazole and dibenzoxepin derivatives, exhibit significant pharmacological potentials, such as antitumor activity against human tumor cell lines and antiallergic effects in in vivo models (Yurttaş, Tay, & Demirayak, 2015); (Ohshima et al., 1992).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies on similar acetamide analogs reveal their potential applications in photovoltaic efficiency modeling. These studies are crucial for understanding the molecular interactions and electronic properties that could be leveraged in dye-sensitized solar cells (DSSCs), demonstrating their utility in renewable energy technologies (Mary et al., 2020).
Synthetic Methodologies and Chemical Characterization
The synthesis of complex organic molecules, including those with benzoxazepin and acetamide components, has significant implications for the development of new pharmaceuticals and materials. Studies have focused on innovative synthetic routes to create these compounds, revealing the intricacies of chemical reactions and providing a foundation for the synthesis of novel therapeutic agents (Petrovskii et al., 2017).
Pharmacophore Modeling for Drug Design
Research into the pharmacological activities of dibenzodiazepine derivatives, for example, helps in the characterization of histamine H4 receptor binding sites. Such studies contribute to the understanding of receptor-ligand interactions, aiding in the design of new ligands with potential therapeutic applications (Smits et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4/c1-4-11-25-18-12-16(7-10-19(18)29-14-22(2,3)21(25)27)24-20(26)13-28-17-8-5-15(23)6-9-17/h5-10,12H,4,11,13-14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTDIGZAOSUIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


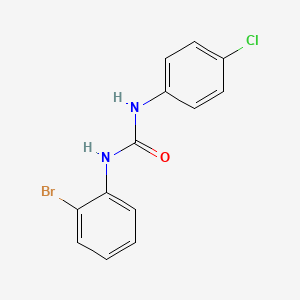
![4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one](/img/structure/B2646346.png)

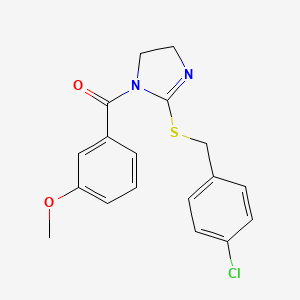
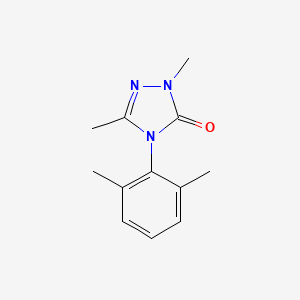
![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2646350.png)
![9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2646351.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2646361.png)
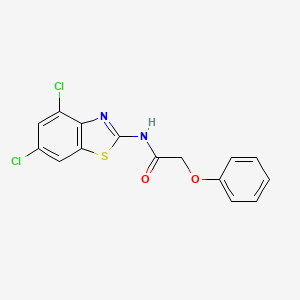
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2646363.png)

